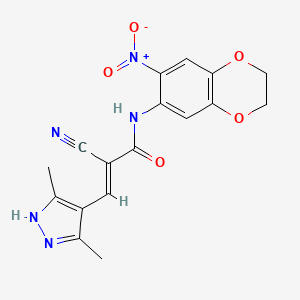
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
- The compound (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a complex organic molecule with a diverse structure. Let’s break down its components:
- The cyano group (CN) at position 2 confers reactivity and polarity.
- The pyrazole ring (3,5-dimethyl-1H-pyrazol-4-yl) contributes aromaticity and potential biological activity.
- The benzodioxin ring (6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl) imparts rigidity and electron density.
- The prop-2-enamide moiety provides a conjugated double bond system.
- This compound likely exhibits interesting pharmacological properties due to its intricate structure.
Synthesis Analysis
- The synthetic route to prepare this compound involves several steps, including condensation reactions, cyclizations, and functional group transformations.
- Researchers have likely explored various strategies, such as Knoevenagel condensation , heterocyclic ring formation , and nitration to assemble the different components.
Molecular Structure Analysis
- The compound’s molecular formula is C₁₉H₁₈N₄O₆ .
- The (E)- prefix indicates the geometry of the double bond.
- The cyano group is attached to the prop-2-enamide portion.
- The benzodioxin ring is fused to the pyrazole ring .
- The nitro group at position 6 of the benzodioxin contributes to its electron density.
Chemical Reactions Analysis
- This compound may undergo hydrolysis , reduction , or oxidation reactions.
- The cyano group can participate in nucleophilic substitution or addition reactions.
- The nitro group may be reduced to an amino group under appropriate conditions.
Physical And Chemical Properties Analysis
- Melting point , boiling point , and solubility data are crucial for understanding its behavior.
- Spectroscopic techniques (such as NMR , IR , and UV-Vis ) can provide insights into its structure and functional groups.
Safety And Hazards
- Safety precautions should be taken during synthesis and handling.
- Toxicity, flammability, and environmental impact need assessment.
Future Directions
- Investigate its pharmacological potential (e.g., as an anticancer agent or enzyme inhibitor).
- Explore derivative synthesis for improved properties.
- Assess its bioavailability and metabolism .
properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O5/c1-9-12(10(2)21-20-9)5-11(8-18)17(23)19-13-6-15-16(27-4-3-26-15)7-14(13)22(24)25/h5-7H,3-4H2,1-2H3,(H,19,23)(H,20,21)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNJJWMYPPWAKX-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

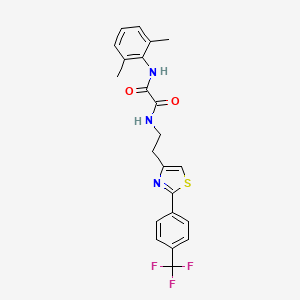
![prop-2-yn-1-yl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate](/img/structure/B2990114.png)
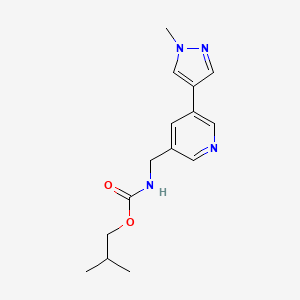
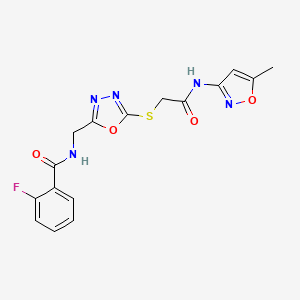
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2990118.png)
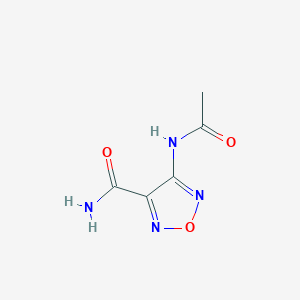
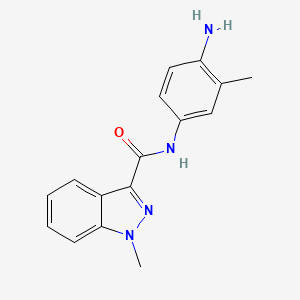
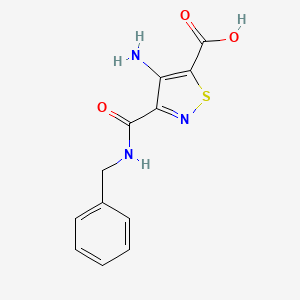
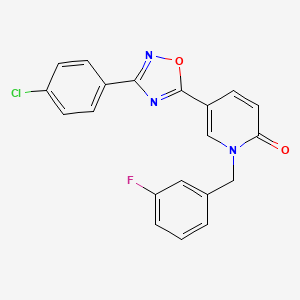
![2-benzylsulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2990124.png)
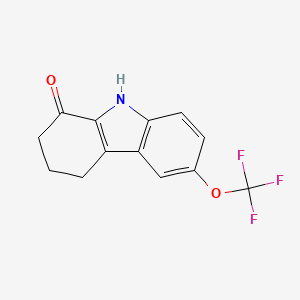
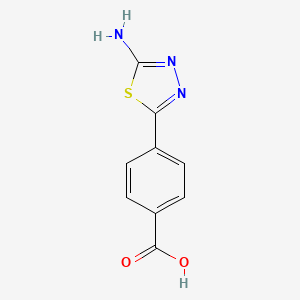
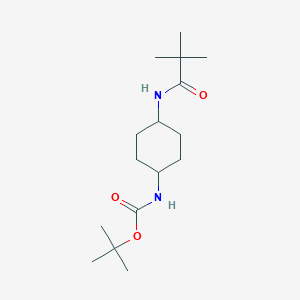
![N-(3-methoxyphenyl)-2-({1-[2-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B2990130.png)